![molecular formula C12H24N2O2 B1526712 4-[(1R)-1-氨基乙基]哌啶-1-羧酸叔丁酯 CAS No. 1036027-86-7](/img/structure/B1526712.png)

4-[(1R)-1-氨基乙基]哌啶-1-羧酸叔丁酯

概述

描述

Molecular Structure Analysis

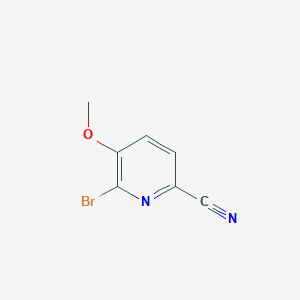

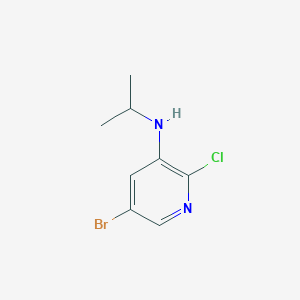

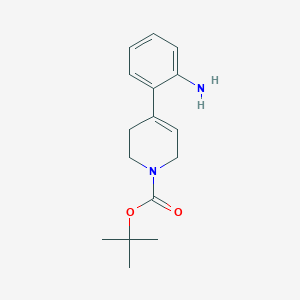

The molecular structure of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group attached to the carboxylate. The (1R)-1-aminoethyl side chain is linked to one of the piperidine carbons. The semi-flexible nature of this linker allows for optimal binding to target proteins in PROTAC-mediated degradation .

科学研究应用

抗惊厥药物开发

该化合物已被用于合成1-(2-氨基乙基)哌啶-3-羧酸的新型席夫碱,这些席夫碱已通过表征并筛选其抗惊厥活性 . 这些化合物在体外表现出相当高的血脑屏障 (BBB) 通透性,表明其有潜力开发为抗癫痫药物 .

靶向蛋白质降解

在药物发现领域,特别是在PROTAC(蛋白降解靶向嵌合体)的开发中,该化合物用作半柔性连接体 . 此类连接体的引入会影响降解剂的 3D 取向并优化药物样性质 .

神经科学研究

与 4-[(1R)-1-氨基乙基]哌啶-1-羧酸叔丁酯结构相关的化合物,例如 CPI-1189,在神经科学研究中显示出潜在的应用. 它们可用作工具化合物来研究离子通道和受体在中枢神经系统 (CNS) 中的作用.

喹啉衍生物的合成

喹啉衍生物具有广泛的应用,包括在药物化学、合成有机化学和工业化学中的应用 . 所述化合物可以是此类衍生物合成的前体或中间体 .

农用化学品研究

使用 4-[(1R)-1-氨基乙基]哌啶-1-羧酸叔丁酯合成的喹啉衍生物被发现具有农用化学品的应用 . 它们用于生物有机和生物有机金属过程的研究 .

染料和颜料的制造

该化合物在染料、食用色素和pH 指示剂的制造中也具有相关性 . 其衍生物是生产用于这些目的的各种有机化合物的不可或缺部分 .

实验室化学品

作为一种实验室化学品,4-[(1R)-1-氨基乙基]哌啶-1-羧酸叔丁酯用于研究环境中,特别是在药理学和药物发现中 . 由于其危险性质,通常在严格的安全条件下进行处理 .

工业应用中的安全和操作

该化合物的安全数据表表明其用于食品、药物、农药或杀生物产品应用 . 由于其吞服有害以及可能引起严重皮肤灼伤和眼睛损伤的特性,因此正确操作和储存至关重要 .

作用机制

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives are often used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

Some piperidine derivatives were evaluated for in vitro blood–brain barrier (bbb) permeability by parallel artificial membrane permeability bbb assay (pampa-bbb) .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

安全和危害

属性

IUPAC Name |

tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVAASUKJSNRV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)

![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)